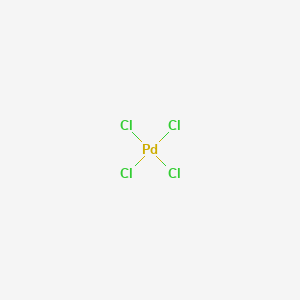

Potassiumchloropalladite

Description

Properties

IUPAC Name |

dipotassium;palladium(2+);tetrachloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2K.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCKLDWLSVFMGL-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Pd+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4K2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50905298 | |

| Record name | Dipotassium palladium tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10025-98-6 | |

| Record name | Dipotassium palladium tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is Potassium chloropalladite

Potassium Chloropalladite ( ): The Gateway Precursor for Palladium Chemistry in Drug Discovery

Executive Summary

Potassium Chloropalladite(II) (

This guide details the physicochemical behavior, mechanistic utility, and validated protocols for handling

Physicochemical Fundamentals

Understanding the solution behavior of

Core Properties Table[1]

| Property | Specification | Practical Implication |

| Formula | Distinct from | |

| Geometry | Square Planar ( | Open coordination sites allow associative substitution. |

| Solubility | Water (~50 g/L), MeOH (slight) | Critical: Hydrolyzes in neutral water to form insoluble |

| Stability | Hygroscopic | Store in desiccator. Solutions degrade over days if not acidified. |

| Appearance | Red-brown crystals | Color loss in solution often indicates reduction to |

The "Solubility Trap"

A common error in early-stage development is attempting to dissolve

-

Correct Approach: React

with 2 equivalents of -

pH Management: Aqueous solutions of

must be kept acidic (pH < 2 using HCl) to suppress the formation of hydroxo-species like

Mechanistic Dynamics: Ligand Substitution

The utility of

Mechanism Logic[2]

-

Solvent Path: The solvent (water) often displaces a chloride first, forming an aquo-complex.

-

Nucleophilic Attack: The incoming ligand (

) attacks the metal center before the leaving group departs. -

Transition State: A 5-coordinate trigonal bipyramidal intermediate forms.

-

Product Formation: The leaving group (

) dissociates, restoring square planar geometry.

Figure 1: Associative substitution mechanism for square planar Pd(II) complexes. The formation of the 5-coordinate intermediate is characteristic of d8 metals.

Strategic Utility in Drug Development

While Platinum drugs (Cisplatin) are standard, Palladium analogues derived from

-

Overcoming Resistance: Pd complexes often exhibit activity against Cisplatin-resistant cell lines due to different uptake mechanisms.

-

Reduced Nephrotoxicity: Newer "trans-palladium" complexes (synthesized from

via trans-effect manipulation) show lower renal toxicity profiles. -

Catalyst Precursor:

is the precursor for generating

Validated Experimental Protocols

Protocol A: Synthesis of High-Purity from

Context: Commercial

Reagents:

-

Palladium(II) Chloride (

): 1.00 g (5.64 mmol) -

Potassium Chloride (

): 0.84 g (11.28 mmol) [Exact 1:2 molar ratio is critical] -

Deionized Water: 25 mL

Workflow:

-

Suspension: Place

(brown powder) in a 50 mL round-bottom flask with 15 mL water. Note: It will not dissolve yet. -

Activation: Add the

dissolved in 10 mL water. -

Heating: Heat gently to 60°C with stirring. The suspension will clarify as the polymeric

breaks down into monomeric -

Completion: Stir for 1 hour. The solution should be a clear, deep red-brown. If black precipitate (

) forms, the temperature was too high. -

Isolation: Evaporate solvent under reduced pressure (Rotavap) to dryness.

-

Drying: Dry the resulting red crystals in a vacuum desiccator over

overnight.

Protocol B: Synthesis of a Pd-Diamine Drug Precursor

Context: Synthesizing a generic

Reagents:

- (from Protocol A): 100 mg

-

Bidentate Ligand (e.g., 1,2-diaminocyclohexane): 1.0 equivalent

-

Solvent: 0.1 M HCl (to prevent hydrolysis)

Steps:

-

Dissolve

in minimum 0.1 M HCl. -

Dissolve ligand in water/methanol mixture.

-

Add ligand solution dropwise to the Pd solution.[1]

-

Observation: A yellow/orange precipitate usually forms immediately (the neutral dichloro complex).

-

Filtration: Filter the solid, wash with water (to remove KCl), then diethyl ether.

Figure 2: Operational workflow from raw Palladium source to bioactive molecule or catalyst.

Safety & Toxicology (E-E-A-T)

As a heavy metal salt,

-

Sensitization: Palladium salts are potent skin and respiratory sensitizers. Long-term exposure can lead to occupational asthma or contact dermatitis.

-

PPE: Nitrile gloves (double gloving recommended for concentrated solutions), safety goggles, and handling inside a fume hood are mandatory to prevent inhalation of dust.

-

Disposal: All Pd waste must be segregated into "Heavy Metal Aqueous" waste streams. Never pour down the drain, both for environmental compliance and economic recovery (Pd is high-value).

References

-

Synthesis and Characterization of Pd(II) Complexes: Adhikari, et al. "Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes." Asian Journal of Chemistry.

-

Safety Data Sheet (SDS): Fisher Scientific. "Potassium Tetrachloropalladate(II) SDS."

-

Mechanistic Insight: LibreTexts Chemistry. "Ligand Substitution Mechanisms in Square Planar Complexes."

-

Drug Development Context: MDPI. "Application of Approved Cisplatin Derivatives in Combination Therapy." Molecules.

-

Catalytic Applications: RSC Advances. "Synthesis of K2PdCl4 for Pd Nanoparticle generation."

Potassium chloropalladite chemical properties

Potassium Chloropalladite ( ): A Foundational Precursor in Organometallic Synthesis and Medicinal Chemistry

Executive Summary

Potassium chloropalladite (Potassium tetrachloropalladate(II),

This guide details the physicochemical profile, a self-validating synthesis protocol from elemental palladium, and the mechanistic principles governing its reactivity in ligand exchange—the fundamental reaction driving its utility.

Physicochemical & Structural Profile[3][4][5]

The utility of

Table 1: Core Chemical Specifications

| Property | Specification | Operational Note |

| Formula | Distinct from Pd(IV) salt | |

| CAS Number | 10025-98-6 | Use for inventory verification. |

| Molar Mass | 326.43 g/mol | Basis for stoichiometric calculations. |

| Oxidation State | +2 | Stable state; easily reduced to Pd(0). |

| Appearance | Red-brown / Golden-brown crystals | Green tint indicates impurities (often |

| Solubility (Water) | Soluble (~50 g/L at 25°C) | Solubility increases significantly with heat. |

| Solubility (Ethanol) | Insoluble | Used as a precipitant in purification. |

| Crystal Structure | Tetragonal ( | Square planar |

Structural Logic

The

Experimental Protocol: Synthesis from Palladium Sponge

Objective: Synthesize high-purity (>99%)

Reagents

-

Palladium Sponge (99.95%)

-

Aqua Regia (3:1 mixture of HCl:HNO₃) – Prepare fresh

Step-by-Step Methodology

-

Dissolution (Oxidation):

-

Nitrate Removal (Critical):

-

Evaporate the solution to near dryness on a steam bath. Do not bake.

-

Add concentrated HCl and evaporate again. Repeat this "chasing" step 3 times.

-

Why? This drives off

and reduces any transient Pd(IV) back to Pd(II) while ensuring the species is fully converted to chloropalladic acid (

-

-

Precipitation:

-

Dissolve the resulting syrup in a minimum volume of hot water.

-

Add a solution containing exactly 2.0 equivalents of KCl dissolved in minimum hot water.

-

Reaction:

.

-

-

Isolation:

-

Allow the solution to cool slowly to room temperature, then chill on ice.

-

The

will precipitate as golden-brown needles. -

Filter and wash with ice-cold water (minimal amount) followed by ethanol (to remove water).

-

Dry in a desiccator.

-

Workflow Visualization

The following diagram illustrates the logical flow and critical decision points in the synthesis.

Figure 1: Synthesis workflow for K2PdCl4 demonstrating the critical nitrate removal step to ensure purity.

Reactivity & Ligand Exchange Mechanism

The primary application of

The Associative Mechanism

Because Pd(II) is 16-electron square planar, it is coordinatively unsaturated. Ligand substitution proceeds via an Associative (

-

Approach: The incoming ligand (

) attacks the metal center along the z-axis (axial position). -

Intermediate: A 5-coordinate, 18-electron trigonal bipyramidal intermediate forms.

-

Departure: The leaving group (

) departs, restoring the square planar geometry.

This mechanism explains why bulky ligands retard the reaction rate (steric hindrance to the axial attack) and why the "Trans Effect" is so dominant in Pd(II) chemistry.

Figure 2: Associative mechanism of ligand substitution characteristic of square planar Pd(II) complexes.

Applications in Research & Drug Development

Medicinal Chemistry: Metallodrug Precursors

While Cisplatin (Pt-based) is the gold standard,

-

Rationale: Pd(II) complexes have faster ligand exchange kinetics (

times faster) than Pt(II). This often leads to high toxicity due to rapid protein binding in vivo, but bulky ligands are used to dampen this reactivity. -

Workflow:

Catalysis: The Suzuki-Miyaura Pathway

In drug discovery, forming C-C bonds is vital.

-

Precursor Role:

. -

This Pd(0) species enters the catalytic cycle to couple aryl halides with boronic acids, a reaction responsible for the synthesis of drugs like Losartan and Valsartan .

Safety & Handling (E-E-A-T)

Palladium salts are potent sensitizers. Handling requires strict adherence to safety protocols to prevent occupational asthma and contact dermatitis.

-

Respiratory Sensitization: Inhalation of dust can cause "platinum group metal asthma." Always weigh this compound in a certified fume hood or a powder containment balance enclosure.

-

Skin Contact: Pd(II) ions can penetrate the skin and bind to proteins, triggering an immune response. Double-gloving (Nitrile) is recommended.

-

Toxicity: Classified as toxic if swallowed (Category 3).[6][7][8]

References

-

International Precious Metals Institute (IPMI). Palladium Chemistry and Safety Guidelines. Available at: [Link]

- Cotton, F. A., & Wilkinson, G.Advanced Inorganic Chemistry. (Standard text for square planar mechanistic grounding).

-

PubChem. Potassium Tetrachloropalladate(II) Compound Summary. National Library of Medicine. Available at: [Link]

- Inorganic Syntheses.Synthesis of Potassium Tetrachloropalladate(II). Vol. 5, p. 274. (The authoritative source for the Aqua Regia protocol).

Sources

- 1. Manufacturer - Quality 10025-98-6,K2PdCl4,Potassium Tetrachloropalladate(II)| UIV Chem [riyngroup.com]

- 2. CN104140131A - Preparation method of potassium chloroplatinite - Google Patents [patents.google.com]

- 3. Potassium tetrachloropalladate(II) - Wikipedia [en.wikipedia.org]

- 4. CN104140131B - A kind of preparation method of potassium chloroplatinite - Google Patents [patents.google.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.no [fishersci.no]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. cdhfinechemical.com [cdhfinechemical.com]

Structural Dynamics and Synthetic Utility of Potassium Tetrachloropalladate(II): A Technical Guide

Executive Summary

Potassium tetrachloropalladate(II) (

This guide provides a rigorous analysis of the

Crystallographic & Molecular Structure

The Square Planar Paradigm

At the core of

-

Electronic State:

ground state. -

Orbital Splitting: The

orbital is destabilized significantly, remaining empty, while the

Crystal Lattice Data

crystallizes in the tetragonal system.[1] Unlike typical salts that might pack efficiently in cubic close-packed arrays, the planar nature of the anion dictates a columnar stacking motif.| Parameter | Value | Description |

| Space Group | Centrosymmetric, high symmetry | |

| Lattice Constants | Defines the inter-columnar spacing | |

| Lattice Constants | Defines the stacking distance of Pd centers | |

| Pd–Cl Bond Length | Typical for terminal chlorides in square planar Pd(II) | |

| Cl–Pd–Cl Angle | Perfect orthogonality due to symmetry | |

| K+ Coordination | 8-Coordinate | Cube-like geometry relative to Cl atoms |

Structural Insight: The potassium ions occupy the "tunnels" created by the stacking

Visualization: Lattice Logic

The following diagram illustrates the logical hierarchy of the crystal structure formation.

Figure 1: Structural hierarchy of Potassium Tetrachloropalladate, from electronic configuration to lattice formation.

Spectroscopic Characterization

To validate the integrity of

UV-Visible Spectroscopy (Electronic Transitions)

The spectrum is dominated by Ligand-to-Metal Charge Transfer (LMCT) bands, which often obscure the weaker d-d transitions.

-

Band I (~475 nm):

(Spin-allowed, Laporte-forbidden). Responsible for the compound's characteristic reddish-brown color in solution. -

Band II (~325 nm): LMCT (

). High intensity. -

Band III (~280 nm): LMCT (

).

Vibrational Spectroscopy (IR & Raman)

For a square planar

-

Raman Active:

-

IR Active:

(Doubly degenerate)

| Mode | Symmetry | Activity | Frequency ( | Assignment |

| Raman | ~306 | Sym. Stretch (Pd-Cl) | ||

| Raman | ~275 | Sym. Bend (in-plane) | ||

| IR | ~335 | Asym. Stretch (Pd-Cl) |

Diagnostic Note: The appearance of the IR band at 335 cm⁻¹ without a corresponding Raman peak at the same frequency confirms the centrosymmetric nature of the complex (Rule of Mutual Exclusion).

Reactivity: The Kinetic Model for Metallodrugs

For drug development,

The Trans Effect

The reactivity of the chlorides is dictated by the Trans Effect. In

Rate Law:

- : Solvent-assisted pathway (Solvolysis).

-

: Direct nucleophilic attack by incoming ligand

Substitution Mechanism Diagram

Figure 2: Associative substitution mechanism characteristic of square planar d8 complexes.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize high-purity

Reagents

-

Palladium(II) Chloride (

): 5.00 g (28.2 mmol) -

Potassium Chloride (

): 4.20 g (56.4 mmol) – Slight excess not recommended to avoid contamination. -

Hydrochloric Acid (

): 1 M (approx 5 mL) -

Deionized Water: 50 mL

Step-by-Step Methodology

-

Suspension Preparation:

-

Place 5.00 g of finely ground

into a 250 mL beaker. -

Add 50 mL of deionized water and 1 mL of 1 M HCl.

-

Note:

is polymeric and insoluble in water. The acid helps initiate the breakdown of the polymer chains.

-

-

Ligand Addition & Dissolution:

-

Add 4.20 g of

to the suspension. -

Heat the mixture gently to 70°C with vigorous magnetic stirring.

-

Observation: The brown suspension will gradually dissolve to form a clear, deep reddish-brown solution as

forms. -

Reaction:

[1]

-

-

Filtration (Critical):

-

Filter the hot solution through a glass frit (porosity 4) or Celite pad to remove any unreacted metallic Pd or insoluble impurities.

-

-

Crystallization:

-

Evaporate the filtrate on a steam bath until a surface crust forms (volume reduction to approx 15-20 mL).

-

Cool slowly to room temperature, then place in an ice bath for 2 hours. Long brown needles will precipitate.

-

-

Isolation & Drying:

-

Filter the crystals.

-

Wash with a small amount of ice-cold water (compound is soluble!) followed by cold ethanol.

-

Dry in a vacuum desiccator over

.

-

Quality Control (Self-Validation)

-

Gravimetric Analysis: Calcination of a sample at 800°C under

should yield metallic Pd. Theoretical Pd content = 32.6%. -

Solubility Check: The product must dissolve completely in water without turbidity. Turbidity indicates hydrolysis to

.

Applications in Drug Development Workflow

is rarely the API itself but is the critical "node" in the synthetic graph.Synthesis of Cisplatin Analogues

While Cisplatin is a Pt drug, Pd analogues are synthesized to study Structure-Activity Relationships (SAR) because they react fast enough to be monitored by stopped-flow kinetics.

Heterogeneous Catalyst Preparation

For drug manufacturing involving hydrogenation (e.g., nitro reduction, deprotection),

Figure 3: The dual utility of

References

-

Crystal Structure Determination: Dickinson, R. G. (1922). "The Crystal Structures of Potassium Chloroplatinite and of Potassium and Ammonium Chloropalladites." Journal of the American Chemical Society. Link

-

Vibrational Spectroscopy: Hendra, P. J. (1967). "Laser Raman spectra of single crystals of potassium tetrachloropalladate(II) and potassium tetrachloroplatinate(II)." Journal of the Chemical Society A. Link

-

Kinetics & Mechanism: Elding, L. I. (1972). "Palladium(II) halide complexes.[1][2][3][4][5][6][7][8] I. Stabilities and spectra of palladium(II) chloro and bromo aqua complexes." Inorganica Chimica Acta. Link

- Synthesis Protocol: Grinberg, A. A. (1962). An Introduction to the Chemistry of Complex Compounds. Addison-Wesley. (Standard Reference Text for Pd Synthesis).

-

Materials Data: Materials Project. "K2PdCl4 (mp-22956)".[7] Link

Sources

- 1. Potassium tetrachloropalladate(II) - Wikipedia [en.wikipedia.org]

- 2. Potassium tetrachloropalladate(II), 98% | Cl4K2Pd | CID 50932986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. A vibrational study of various K2PdCl(4-x)Br(x) solid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

Potassium Tetrachloropalladate(II): Physicochemical Properties, Synthesis, and Critical Applications in Drug Development

Part 1: The Fundamental Constant

Molecular Weight: 326.43 g/mol

For the drug development scientist, this value is not merely a physical constant; it is the stoichiometric anchor for high-value synthesis. In the preparation of Active Pharmaceutical Ingredients (APIs) utilizing Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig),

Precise stoichiometric control is critical because residual Palladium in pharmaceutical products is strictly regulated (ICH Q3D guidelines limit Pd to <10 ppm in oral drugs). An error in the molecular weight calculation of the precursor leads to excess metal loading, complicating downstream scavenging and purification.

Stoichiometric Breakdown

| Element | Atomic Mass ( g/mol ) | Count | Contribution |

| Potassium (K) | 39.098 | 2 | 78.196 |

| Palladium (Pd) | 106.420 | 1 | 106.420 |

| Chlorine (Cl) | 35.450 | 4 | 141.800 |

| Total | 326.416 (Rounded: 326.43) |

Part 2: Physicochemical Profile[2]

The following data aggregates experimental values critical for handling and solvent selection during synthesis.

| Property | Value | Context for Application |

| Appearance | Reddish-brown / Olive-brown crystals | Color intensity correlates with purity; green tint often indicates incomplete conversion or hydration issues. |

| Solubility (Water) | Soluble (~150 g/L at 20°C) | Ideal for aqueous-phase synthesis of catalysts. |

| Solubility (Ethanol) | Insoluble | Critical: This insolubility is the basis for purification. Excess salts and impurities are washed away with EtOH. |

| Solubility (Acetone) | Insoluble | Used as a drying agent in the final wash steps. |

| Density | 2.67 g/cm³ | High density allows for rapid settling during crystallization. |

| Stability | Hygroscopic | Must be stored in desiccators; moisture absorption alters the effective mass. |

| Geometry | Square Planar ( | Determines ligand exchange kinetics (Associative Mechanism). |

Part 3: Synthesis & Purification Protocol

The "Inorganic Syntheses" Standard (Optimized)

Objective: Convert commercial Palladium(II) Chloride (

Reaction:

Protocol:

-

Stoichiometry: Weigh

(1.0 eq) and -

Dissolution: Suspend the solids in deionized water (approx. 5 mL per gram of Pd).

-

Digestion: Heat the mixture to 60–80°C with vigorous stirring. The brown suspension will clarify into a deep red solution as the chloride bridges in the polymeric

are cleaved by the excess chloride ions. -

Concentration: Evaporate the solution gently until crystallization begins (surface crust formation). Do not boil to dryness , as this can cause decomposition to Pd metal.

-

Precipitation (The Critical Step): Cool the concentrate on ice. Add cold Ethanol (or Acetone) to force the precipitation of

. -

Filtration: Filter the reddish-brown needles.

-

Washing: Wash the crystals with cold Ethanol (removes excess

and water) followed by Acetone (facilitates drying). -

Drying: Dry in a vacuum desiccator.

Synthesis Workflow Visualization

Figure 1: Step-by-step workflow for the conversion of insoluble PdCl2 to soluble K2PdCl4.

Part 4: Applications in Drug Development

Precursor for Cross-Coupling Catalysts

In the synthesis of complex pharmaceutical scaffolds,

-

Mechanism: It reacts with phosphine ligands (e.g.,

) to form species like -

Advantage: Using the salt allows for "on-demand" catalyst generation in aqueous or biphasic media, often required for Green Chemistry applications in pharma.

Bioinorganic Modeling (The Kinetic Proxy)

is structurally analogous to-

Kinetic Insight: Pd(II) undergoes ligand substitution

to -

Utility: Researchers use

to model the mechanism of action of platinum drugs. If a biological target (DNA/Protein) reacts with the Pd analog, it will likely react with the Pt drug, but the Pd reaction happens on a timescale measurable by standard stopped-flow kinetics.

Ligand Exchange Mechanism (Associative)

Square planar

Figure 2: Associative substitution mechanism typical for Square Planar Pd(II) complexes.

Part 5: Analytical Validation

To ensure the integrity of the material before use in expensive drug synthesis, validate using these parameters:

-

UV-Vis Spectroscopy:

-

Prepare a solution in 0.1 M HCl (to prevent hydrolysis).

-

Key Absorption Bands: Look for Ligand-to-Metal Charge Transfer (LMCT) bands at 305 nm and 330 nm . A weak d-d transition may be visible around 440 nm .

-

Note: Absence of the 330 nm peak suggests decomposition to colloidal Pd.

-

-

Gravimetric Analysis:

-

Precipitate Pd using Dimethylglyoxime (DMG). The theoretical Pd content is 32.6% . Deviations >0.5% indicate moisture contamination (hygroscopic effect) or excess KCl.

-

Part 6: Safety & Handling

-

Sensitization: Palladium salts are potent skin sensitizers and respiratory irritants. All weighing must be done in a fume hood or a powder containment balance enclosure.

-

Toxicity: While less toxic than osmium or platinum salts,

is toxic if swallowed (LD50 oral rat ~200-500 mg/kg). -

Disposal: All Pd waste must be segregated for precious metal recovery. It should never be flushed down the drain due to ecotoxicity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61438, Potassium tetrachloropalladate(II). Retrieved from [Link][3]

- Cotton, F. A., & Wilkinson, G.Advanced Inorganic Chemistry.

- Inorganic Syntheses.Synthesis of Square Planar Palladium(II) Complexes. (General reference for the PdCl2 to K2PdCl4 conversion protocol).

Sources

An In-depth Technical Guide to Potassium Chloropalladite (CAS 10025-98-6)

This guide provides a comprehensive technical overview of Potassium Chloropalladite (K₂PdCl₄), a cornerstone reagent for researchers, scientists, and professionals in drug development and materials science. It moves beyond a simple recitation of facts to offer field-proven insights into its application, emphasizing the rationale behind experimental choices and ensuring the delivery of robust, reproducible outcomes.

Core Characteristics and Physicochemical Properties

Potassium chloropalladite, also known as potassium tetrachloropalladate(II), is an inorganic salt with the chemical formula K₂PdCl₄.[1][2] In this compound, palladium exists in the +2 oxidation state, coordinated to four chloride ligands to form a square planar [PdCl₄]²⁻ anion.[3] This stable configuration makes it an excellent and reliable source of palladium for a multitude of chemical transformations.

The compound typically appears as a yellow to orange or reddish-brown crystalline solid.[1][4] It is soluble in water, where it dissociates into potassium ions (K⁺) and the tetrachloropalladate(II) anion ([PdCl₄]²⁻).[1][2][5] Its solubility in hot water is significantly higher than in cold water, a property that can be leveraged during purification by recrystallization.[2] However, it is poorly soluble in organic solvents like ethanol and acetone.[2][5]

Table 1: Physicochemical Properties of Potassium Chloropalladite

| Property | Value | Source(s) |

| CAS Number | 10025-98-6 | [5] |

| Molecular Formula | K₂PdCl₄ | [1][5] |

| Molecular Weight | 326.43 g/mol | [6] |

| Appearance | Yellow to orange/red-brown crystalline solid | [1][4] |

| Density | 2.67 g/cm³ at 25 °C | [2][7] |

| Melting Point | Decomposes at 105 °C | [7] |

| Solubility in Water | Soluble | [1][2][5] |

| Crystal Structure | Tetragonal | [2] |

The Nexus of Synthesis and Purity: A Foundation for Success

The utility of potassium chloropalladite is intrinsically linked to its purity. Impurities can poison catalysts, leading to diminished activity and poor selectivity in sensitive chemical reactions. Therefore, a fundamental understanding of its synthesis is crucial for appreciating its quality.

A common laboratory-scale synthesis involves the reduction of a corresponding hexachloroplatinate salt.[3] Industrial preparations may involve dissolving palladium sponge in aqua regia to form hexachloropalladic acid (H₂PdCl₆), followed by neutralization with potassium chloride. The resulting potassium hexachloropalladate(IV) (K₂PdCl₆) is then reduced, often with a suitable reducing agent, to yield potassium chloropalladite.

The choice of reducing agent and the purification method are critical. Recrystallization from water is a common and effective method for enhancing purity. The process of dehydration is also noteworthy; the compound can exist as a hydrate and heating is required to obtain the anhydrous salt.[7]

Applications in Catalysis: Enabling Molecular Construction

Potassium chloropalladite is a versatile precursor for a vast array of palladium-catalyzed reactions, which are indispensable tools in modern synthetic chemistry, particularly in the pharmaceutical and agrochemical industries. It serves as a stable and convenient source of palladium(II), which can be readily reduced in situ to the catalytically active palladium(0) species that drives many cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Potassium chloropalladite is a key ingredient in some of the most powerful carbon-carbon bond-forming reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings. The choice of this precursor is strategic; its stability and solubility in certain aqueous or mixed solvent systems facilitate the generation of the active catalyst under mild conditions.

-

Suzuki-Miyaura Coupling: This reaction forges a carbon-carbon bond between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate.[8] K₂PdCl₄ is often used as the palladium source, which is then reduced to Pd(0) in the presence of a base. The base plays a crucial role in activating the organoboron reagent, facilitating the transmetalation step in the catalytic cycle.[8][9]

-

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. As a stable Pd(II) salt, potassium chloropalladite is an effective precursor for generating the active Pd(0) catalyst required for this transformation.

-

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] While traditionally requiring a copper(I) co-catalyst, modern protocols have been developed that are copper-free, where K₂PdCl₄ can serve as the palladium source.

Precursor to Advanced Materials

Beyond homogeneous catalysis, potassium chloropalladite is a critical starting material for the synthesis of advanced materials with unique catalytic and electronic properties.

-

Palladium Nanoparticles: It is a widely used precursor for the synthesis of palladium nanoparticles.[1] The size, shape, and catalytic activity of these nanoparticles are highly dependent on the purity of the K₂PdCl₄ precursor and the synthetic conditions. These nanoparticles find applications in a range of catalytic processes, including the degradation of organic pollutants and as electrocatalysts in fuel cells.

-

Heterogeneous Catalysts: Potassium chloropalladite is employed in the preparation of supported palladium catalysts, such as palladium on carbon (Pd/C). The quality of the precursor directly impacts the dispersion and stability of the active palladium species on the support material.

-

Conductive Polymers and MOFs: It is used in the synthesis of semiconducting metal-containing polymers and conductive metal-organic frameworks (MOFs) with applications in electronics and gas sensing.[12]

Experimental Protocol: A Validated Suzuki-Miyaura Coupling

The following protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction using potassium chloropalladite as the palladium precursor. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize 4-phenyltoluene from 4-bromotoluene and phenylboronic acid.

Materials:

-

Potassium chloropalladite (K₂PdCl₄)

-

4-Bromotoluene

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene, anhydrous

-

Water, deionized

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

Step-by-Step Methodology:

-

Reaction Setup and Inert Atmosphere:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromotoluene (1.0 mmol, 171 mg) and phenylboronic acid (1.2 mmol, 146 mg).

-

Rationale: The aryl halide and the boronic acid are the two coupling partners. A slight excess of the boronic acid is often used to ensure complete consumption of the more expensive aryl halide.

-

Add potassium carbonate (2.0 mmol, 276 mg).

-

Rationale: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step of the catalytic cycle.[8][9]

-

Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Rationale: The catalytically active Pd(0) species is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere throughout the reaction is critical for catalyst longevity and reaction efficiency.

-

-

Catalyst and Solvent Addition:

-

In a separate vial, weigh potassium chloropalladite (0.02 mmol, 6.5 mg).

-

Rationale: This Pd(II) precursor will be reduced in situ to the active Pd(0) catalyst. The catalyst loading is typically low (e.g., 2 mol%) for efficient reactions.

-

Under a positive flow of inert gas, add the potassium chloropalladite to the reaction flask.

-

Add a solvent mixture of toluene (10 mL) and deionized water (2 mL).

-

Rationale: Toluene is a common organic solvent for Suzuki couplings. The addition of water is often beneficial as it helps to dissolve the inorganic base and can facilitate the formation of the active boronate species.

-

-

Reaction Execution:

-

Place the flask in a preheated oil bath at 80 °C and stir vigorously.

-

Rationale: Heating is typically required to overcome the activation energy of the reaction and ensure a reasonable reaction rate. Vigorous stirring is necessary to ensure proper mixing of the biphasic (organic-aqueous) system.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (4-bromotoluene) is consumed (typically 2-4 hours).

-

-

Workup and Purification:

-

Once the reaction is complete, cool the flask to room temperature.

-

Add 20 mL of diethyl ether and 20 mL of water to the reaction mixture and transfer to a separatory funnel.

-

Separate the layers. Extract the aqueous layer with diethyl ether (2 x 15 mL).

-

Rationale: This extraction process isolates the organic product from the aqueous phase containing the inorganic salts.

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Rationale: The brine wash removes residual water, and the drying agent ensures the organic solution is free of water before solvent removal.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane or a hexane/ethyl acetate mixture) to afford pure 4-phenyltoluene.

-

Visualizing the Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Safety and Handling: A Prudent Approach

As with all palladium compounds, potassium chloropalladite should be handled with care. It can be toxic and may pose environmental hazards.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[13][14]

-

Handling: Avoid creating dust and avoid contact with skin, eyes, and clothing.[13][14] Ensure good ventilation in the work area.[13][14] Do not eat, drink, or smoke when using this product.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][7][13] The compound is hygroscopic and should be protected from moisture.[7]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release to the environment.[13]

Analytical Characterization

The identity and purity of potassium chloropalladite can be confirmed using various analytical techniques. While specific methods for this compound are not detailed in the search results, general methods for inorganic salts can be applied. Infrared (IR) spectroscopy can confirm the presence of the Pd-Cl bonds. The palladium content can be determined by techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) analysis. Chelometric titration is also a method used to determine purity.

Conclusion: An Indispensable Reagent

Potassium chloropalladite (CAS 10025-98-6) is far more than a simple inorganic salt; it is a critical enabler of modern synthetic chemistry and materials science. Its stability, reliability as a palladium source, and versatility in a wide range of catalytic reactions underscore its importance. For researchers and drug development professionals, a deep understanding of its properties, the rationale behind its use in specific protocols, and proper handling procedures are paramount to achieving successful and reproducible results. The insights provided in this guide aim to equip scientists with the necessary knowledge to harness the full potential of this powerful reagent.

References

-

Ottokemi. Potassium tetrachloropalladate(II), 98% 10025-98-6. [Link]

-

Loba Chemie. POTASSIUM CHLOROPLATINATE EXTRA PURE. [Link]

-

Wikipedia. Potassium tetrachloropalladate(II). [Link]

-

Techno PharmChem. POTASSIUM CHLOROPLATINATE. [Link]

-

Wikipedia. Potassium tetrachloroplatinate. [Link]

-

UIV CHEM. Potassium Tetrachloropalladate(II) , 10025-98-6 , K2PdCl4. [Link]

-

NCBI Bookshelf. Potassium Chloride - StatPearls. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ResearchGate. (PDF) Characterizationof the aluminum/potassium chlorate mixtures by simultaneous TG-DTA. [Link]

- Google Patents.

-

Carl ROTH. Safety Data Sheet: Potassium chlorate >=99 %, p.a., ACS. [Link]

-

AMERICAN ELEMENTS ®. Potassium Tetrachloropalladate(II). [Link]

-

YouTube. Potassium Chlorate Synthesis Two Ways. [Link]

-

Patsnap Synapse. Potassium Perchlorate - Drug Targets, Indications, Patents. [Link]

-

PubMed. Pd-catalyzed Suzuki-Miyaura cross-coupling reactions between sulfamates and potassium Boc-protected aminomethyltrifluoroborates. [Link]

-

Acmec Biochemical. 10025-98-6[Potassium tetrachloropalladate 98% Pd 32.6%]. [Link]

-

ReachCentrum. REACH Potassium carbonate Technical Committee Analytical methods recommendation. [Link]

-

UC Berkeley. The Suzuki Reaction. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

International Fertilizer Association. Recommended Best Practice for the Analysis of Potassium Content in Potassium Chloride (KCl) Fertilizers. [Link]

-

OSTI.GOV. Determination of chlorate in potassium perchlorate pyrotechnic material by specific ion electrode. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

YouTube. Sonogashira cross-coupling reaction. [Link]

Sources

- 1. CAS 10025-98-6: Potassium tetrachloropalladate [cymitquimica.com]

- 2. Potassium tetrachloropalladate(II) - Wikipedia [en.wikipedia.org]

- 3. Potassium tetrachloroplatinate - Wikipedia [en.wikipedia.org]

- 4. Manufacturer - Quality 10025-98-6,K2PdCl4,Potassium Tetrachloropalladate(II)| UIV Chem [riyngroup.com]

- 5. Potassium tetrachloropalladate(II), min 32.0% Pd 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. 10025-98-6[Potassium tetrachloropalladate 98% Pd 32.6%]- Jizhi Biochemical [acmec.com.cn]

- 7. Potassium chloropalladite | 10025-98-6 [chemicalbook.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. ocf.berkeley.edu [ocf.berkeley.edu]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Potassium tetrachloropalladate(II), 98% 10025-98-6 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 13. lobachemie.com [lobachemie.com]

- 14. fishersci.es [fishersci.es]

Potassium chloropalladite as a palladium precursor

Technical Guide: Potassium Chloropalladite ( ) as a Premier Palladium Precursor[1]

Chemical Foundations & Precursor Selection[1]

The Stability Advantage

In precision chemistry, the accuracy of the metal loading is paramount.[1] While Sodium Chloropalladite (

Potassium Chloropalladite (

-

Non-Hygroscopic Nature: It remains a stable crystalline solid under ambient conditions, ensuring gravimetric accuracy (

precision).[1] -

Solubility Profile: While less soluble than the Na-analog, it dissolves readily in warm water (

), making it ideal for controlled release in reaction kinetics.[1] -

Geometry: It provides the square planar

ion, a kinetically labile species perfect for ligand substitution.[1]

Comparative Precursor Analysis[1]

| Feature | |||

| Hygroscopicity | Low (Stable) | High (Deliquescent) | Low |

| Water Solubility | Moderate (High in hot water) | Very High | Insoluble (Requires HCl) |

| Counter-ion Effect | |||

| Primary Use | Nanocube synthesis, Metallodrugs | Industrial Catalysis | Precursor to other salts |

Synthesis of Palladium Nanocubes (The "Bottom-Up" Approach)

One of the most sophisticated applications of

Protocol: Seed-Mediated Growth of Pd Nanocubes

This protocol utilizes the oxidative etching capability of the chloride ions present in the precursor.[1]

Reagents:

Step-by-Step Methodology:

-

Preparation of Growth Solution:

-

Dissolve

of -

Expert Insight: Heat to

to ensure full dissolution of the K-salt. The solution should be a clear, deep red-brown color (characteristic of

-

-

Seed Introduction (Self-Validating Step 1):

-

Controlled Reduction:

-

Add

of -

Maintain temperature at

for 2 hours.

-

-

Termination & Validation (Self-Validating Step 2):

Mechanism Visualization

Caption: The pathway from K2PdCl4 precursor to shape-controlled nanocubes, highlighting the critical dissociation and capping phases.[1][3][4]

Catalytic Applications: Water-Soluble Cross-Coupling[1]

1Protocol: In-Situ Catalyst Generation

Objective: Generate a

-

Ligand Exchange:

-

Activation:

-

The addition of a base (e.g.,

) and the boronic acid substrate typically reduces the

-

Catalytic Cycle Entry Point

Caption: Activation pathway of K2PdCl4 into the catalytic cycle for cross-coupling reactions.

Handling, Storage, & Safety[1]

Safety Profile (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, and manipulation within a fume hood to avoid dust inhalation.[1]

Storage & Stability[1][5]

References

-

PubChem. (n.d.).[1] Potassium tetrachloropalladate(II) Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

-

Xia, Y., et al. (2016).[1] Large-Scale Synthesis of Metal Nanocrystals in Aqueous Suspensions. University of Toronto.[1] Retrieved from [Link]

-

Moraes, D., et al. (2024).[1] Metallodrugs: Synthesis, mechanism of action and nanoencapsulation. National Institutes of Health (PubMed).[1] Retrieved from [Link]

-

Astruc, D. (2013).[1] Homeopathic Palladium Nanoparticle Catalysis of Cross Carbon-Carbon Coupling Reactions. Retrieved from [Link]

Sources

- 1. CAS 10025-98-6: Potassium tetrachloropalladate [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Manufacturer - Quality 10025-98-6,K2PdCl4,Potassium Tetrachloropalladate(II)| UIV Chem [riyngroup.com]

- 4. chembk.com [chembk.com]

- 5. carlroth.com [carlroth.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

The Genesis of a Catalyst: An In-depth Technical Guide to the Discovery and Synthesis of Potassium Chloropalladite

For Researchers, Scientists, and Drug Development Professionals

Foreword: From Precious Metal to Priceless Catalyst

In the annals of chemistry, the trajectory of an element's discovery to its application is a narrative of scientific inquiry, meticulous experimentation, and often, serendipity. Palladium, a lustrous, silvery-white metal, epitomizes this journey. Its discovery in the early 19th century set in motion a cascade of investigations into its unique chemical reactivity, leading to the synthesis of compounds that would become indispensable in modern science. Among these, potassium chloropalladite (K₂PdCl₄), also known as potassium tetrachloropalladate(II), holds a place of prominence. This guide delves into the historical context of its discovery, its fundamental chemical properties, and the evolution of its synthesis, providing a comprehensive technical resource for researchers who continue to unlock the potential of this remarkable compound.

The Dawn of a New Element: The Discovery of Palladium

The story of potassium chloropalladite begins with the discovery of its constituent metal, palladium. In 1802, the English chemist and physicist William Hyde Wollaston, while working with platinum ore sourced from South America, meticulously documented the properties of a new metallic element.[1][2] He named it palladium in honor of the recently discovered asteroid Pallas.[2] Wollaston's initial announcement of his discovery was unconventional; he anonymously advertised the new metal as "new silver" in 1803.[3] It wasn't until his 1805 publication in the Philosophical Transactions of the Royal Society, titled "On the Discovery of Palladium; With Observations on Other Substances Found with Platina," that he formally detailed his findings and the methods used to isolate the new element.[4][5]

Wollaston's process for extracting palladium involved dissolving crude platinum in aqua regia, a mixture of nitric acid and hydrochloric acid.[1][6] This foundational work in dissolving and manipulating platinum group metals was the essential precursor to the synthesis of their various salts, including the chlorides that would form the basis of potassium chloropalladite.

The Unwritten Chapter: The First Synthesis of Potassium Chloropalladite

While a singular, celebrated moment of discovery for potassium chloropalladite is not explicitly recorded in the annals of chemistry, its synthesis was an inevitable and early consequence of the characterization of palladium. Following Wollaston's discovery, the preeminent chemist of the era, Jöns Jacob Berzelius, received samples of the new platinum group metals from Wollaston.[5] Berzelius, known for his systematic investigation of new elements and their compounds, undertook a thorough study of palladium's chemical properties.[7] His work, published in journals such as Afhandlingar i Fysik, Kemi och Mineralogi, laid the groundwork for understanding the reactivity of palladium with various reagents, including chlorides.[3][8]

The logical first step in characterizing a new metal was to prepare its simple salts. The dissolution of palladium in aqua regia, as demonstrated by Wollaston, would have produced a solution containing tetrachloropalladate(II) ions, [PdCl₄]²⁻. The subsequent addition of a potassium salt, such as potassium chloride (KCl), would have readily precipitated potassium chloropalladite. While the exact date and the first individual to perform this specific reaction are not definitively documented, it is highly probable that it was first synthesized in the laboratories of Wollaston or Berzelius in the early 1800s as a fundamental step in understanding the chemistry of the newly discovered element.

Physicochemical Properties and Structural Elucidation

Potassium chloropalladite is a dark brown to red-brown crystalline solid with the chemical formula K₂PdCl₄.[9] It is soluble in water and exists as potassium cations (K⁺) and the square planar tetrachloropalladate(II) dianion, [PdCl₄]²⁻. The geometry of this complex ion is a cornerstone of its reactivity and has been the subject of extensive study.

| Property | Value |

| Chemical Formula | K₂PdCl₄ |

| Molar Mass | 326.42 g/mol |

| Appearance | Dark brown to red-brown crystals |

| Crystal System | Tetragonal |

| Space Group | P4/mmm |

| Density | 2.67 g/cm³ |

| Solubility in water | Soluble |

The crystal structure of K₂PdCl₄ has been determined by X-ray diffraction to be tetragonal.[9] In this structure, the palladium(II) ion is coordinated to four chloride ions in a square planar arrangement, with Pd-Cl bond lengths of approximately 2.32 Å. The potassium ions are situated in the crystal lattice, balancing the charge of the complex anion.[9]

Experimental Protocols for the Synthesis of Potassium Chloropalladite

The synthesis of potassium chloropalladite has evolved from the early exploratory methods to well-established and reliable laboratory procedures. The underlying principle remains the reaction of a palladium(II) source with a potassium chloride source in an aqueous medium.

Historical Approach: Dissolution of Palladium in Aqua Regia

This method mirrors the likely first preparations of palladium salts and is foundational to understanding the chemistry involved.

Causality of Experimental Choices:

-

Aqua Regia: A mixture of nitric acid and hydrochloric acid is used because neither acid alone can effectively dissolve palladium. Nitric acid is a powerful oxidizing agent that converts palladium metal to Pd(II) ions, while hydrochloric acid provides chloride ions to form the stable [PdCl₄]²⁻ complex, driving the reaction to completion.

-

Heating: Gentle heating increases the rate of reaction between the highly resistant palladium metal and the corrosive acid mixture.

-

Potassium Chloride: The addition of a saturated solution of potassium chloride provides the counter-ions necessary to precipitate the less soluble potassium chloropalladite from the solution.

Experimental Workflow:

Caption: Historical synthesis of potassium chloropalladite.

Step-by-Step Methodology:

-

Dissolution: Carefully add palladium metal sponge or foil to a beaker containing aqua regia (a 3:1 mixture of concentrated hydrochloric acid and concentrated nitric acid).

-

Heating: Gently heat the mixture in a fume hood to facilitate the dissolution of the palladium. The solution will turn a deep reddish-brown.

-

Evaporation: Once the palladium has completely dissolved, carefully evaporate the solution to a syrupy consistency to remove excess nitric acid. This step is crucial to prevent the formation of unwanted side products.

-

Redissolution: Redissolve the residue in a minimal amount of concentrated hydrochloric acid.

-

Precipitation: Add a saturated aqueous solution of potassium chloride to the palladium chloride solution.

-

Crystallization: Allow the mixture to cool slowly. Red-brown crystals of potassium chloropalladite will precipitate.

-

Isolation and Purification: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Modern Laboratory Synthesis from Palladium(II) Chloride

This is the most common and straightforward method used in modern laboratories, offering high purity and yield.[10]

Causality of Experimental Choices:

-

Palladium(II) Chloride (PdCl₂): Using commercially available palladium(II) chloride as the starting material bypasses the hazardous and time-consuming step of dissolving palladium metal in aqua regia.

-

Aqueous Potassium Chloride: A stoichiometric amount of potassium chloride in water provides the necessary potassium and chloride ions to form the desired complex in a clean and controlled manner.

-

Heating and Evaporation: Heating the aqueous suspension of PdCl₂ with KCl increases the rate of formation of the soluble K₂PdCl₄ complex. Subsequent evaporation of the solvent allows for the crystallization of the product.[10]

Experimental Workflow:

Caption: Modern synthesis of potassium chloropalladite.

Step-by-Step Methodology:

-

Suspension: Suspend palladium(II) chloride (1 mmol) in deionized water (20 mL).[10]

-

Addition of KCl: Add a stoichiometric amount of potassium chloride (2 mmol) dissolved in a minimal amount of deionized water (10 mL) to the PdCl₂ suspension.[10]

-

Heating: Heat the mixture on a water bath with stirring. The palladium(II) chloride will gradually dissolve as the tetrachloropalladate(II) complex forms, resulting in a clear, reddish-brown solution.

-

Evaporation: Transfer the solution to an evaporating dish and heat on a water bath to evaporate the solvent to dryness.[10]

-

Drying: Dry the resulting crystalline mass in a desiccator over a suitable drying agent, such as calcium chloride.[10]

Applications in Modern Research and Development

Potassium chloropalladite is a cornerstone reagent in palladium chemistry, serving as a versatile precursor for a vast array of catalysts and materials.

-

Homogeneous Catalysis: It is a key starting material for the synthesis of numerous palladium catalysts used in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[11] These reactions are fundamental to the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules.

-

Heterogeneous Catalysis: K₂PdCl₄ is used to prepare supported palladium catalysts, such as palladium on carbon (Pd/C), which are widely employed in hydrogenation reactions.[11]

-

Materials Science: It serves as a precursor for the synthesis of palladium nanoparticles, which have applications in catalysis, electronics, and sensing.[11] Furthermore, it is used in the fabrication of semiconducting polymers and other advanced materials.[11]

Conclusion: A Legacy of Discovery and Innovation

The discovery of potassium chloropalladite, though not marked by a single, dramatic event, was a pivotal moment in the development of palladium chemistry. Its emergence from the early investigations of a newly discovered element laid the foundation for over two centuries of innovation. From its humble beginnings in the laboratories of Wollaston and Berzelius to its current status as an indispensable reagent, K₂PdCl₄ continues to empower researchers to push the boundaries of catalysis, materials science, and drug development. This guide serves as a testament to the enduring legacy of scientific inquiry and the profound impact that the meticulous study of a single compound can have on the advancement of science and technology.

References

- Berzelius, J. J. (1818). Undersökning af en ny Mineral-kropp, funnen i de orenare sorterna af det vid. Afhandlingar i Fysik, Kemi och Mineralogi, 6, 145–172.

- Berzelius, J. J. (1813). Essay on the Cause of Chemical Proportions, and on Some Circumstances Relating to Them; Together with a Short and Easy Method of Expressing Them. Annals of Philosophy, 2, 443-454.

- Wollaston, W. H. (1805). On the Discovery of Palladium; With Observations on Other Substances Found with Platina. Philosophical Transactions of the Royal Society of London, 95, 316–330.

- Griffith, W. P. (2003). Bicentenary of Four Platinum Group Metals.

- Usselman, M. C. (1978). The Wollaston/Chenevix Controversy over the Elemental Nature of Palladium. Annals of Science, 35(6), 551-579.

- Gmelin, L. (1852). Hand-book of chemistry. Vol. 6. London: Cavendish Society.

- Wisniak, J. (2014). Jöns Jacob Berzelius A Guide to the Perplexed Chemist.

- Adhikari, B., Majumder, D., & Ghosh, T. (2007). Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles. Asian Journal of Chemistry, 19(1), 521.

-

Materials Project. (n.d.). K2PdCl4 (mp-22956). Retrieved February 7, 2026, from [Link]

-

Wikipedia. (n.d.). Potassium tetrachloropalladate(II). Retrieved February 7, 2026, from [Link]

-

Wikipedia. (n.d.). Palladium(II) chloride. Retrieved February 7, 2026, from [Link]

-

WebElements. (n.d.). Palladium: historical information. Retrieved February 7, 2026, from [Link]

-

Royal Society. (n.d.). Paper, 'On the discovery of palladium with observations on other substnces found with platina' by William Hyde Wollaston. Retrieved February 7, 2026, from [Link]

-

Sciencemadness.org. (2014). Synthesis of Palladium Chloride. Retrieved February 7, 2026, from [Link]

-

YouTube. (2012, November 4). Platinum Bar Dissolving in Acid (Aqua Regia). [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Palladium. Retrieved February 7, 2026, from [Link]

- Wisniak, J. (2008). William Hyde Wollaston – The Platinum Group Metals and other Discoveries. Revista CENIC Ciencias Químicas, 39(2), 117-126.

- Gmelin's Handbuch der anorganischen Chemie, 8. Aufl. System-Nummer 65, Palladium (1942).

-

van der Krogt, P. (n.d.). Elementymolgy: Palladium. Retrieved February 7, 2026, from [Link]

- Hunt, L. B. (1987). A History of Platinum and its Allied Metals.

- Jorpes, J. E. (1950). Jac. Berzelius: His Life and Work. Almqvist & Wiksell.

-

American Chemical Society. (n.d.). It's Elemental: The Periodic Table - Palladium. Retrieved February 7, 2026, from [Link]

-

YouTube. (2020, January 2). The Discovery of Palladium: Did You Know? [Video]. YouTube. [Link]

-

Finishing.com. (n.d.). Refining of Palladium and making its salt. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). Palladium chloride producing process.

-

ResearchGate. (n.d.). Selective Recovery of Palladium from Used Aqua Regia by Hollow Fiber Supported with Liquid Membrane. Retrieved February 7, 2026, from [Link]

- MDPI. (2019). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Palladium - Wikipedia [en.wikipedia.org]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. revistas.unam.mx [revistas.unam.mx]

- 6. Sciencemadness Discussion Board - Synthesis of Palladium Chloride - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Palladium(II) chloride - Wikipedia [en.wikipedia.org]

- 8. Lithium - Wikipedia [en.wikipedia.org]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. asianpubs.org [asianpubs.org]

- 11. benchchem.com [benchchem.com]

Potassium chloropalladite appearance and odor

Technical Monograph: Physicochemical Characterization of Potassium Tetrachloropalladate(II) ( )

Executive Summary & Core Directive

Potassium tetrachloropalladate(II) (

In drug development and catalysis research, the purity of this precursor is non-negotiable. While analytical techniques like ICP-OES define elemental composition, sensory profiling (appearance and odor) acts as the first-line, self-validating quality control (QC) mechanism. This guide details the physicochemical baseline of

Physicochemical Profile: The Sensory Baseline

Appearance: The Visual Standard

The visual state of

| Parameter | Standard Specification | Deviations & Diagnostic Meaning |

| Crystal Habit | Tetragonal prisms or needles. | Amorphous Powder: Indicates milling or rapid precipitation; higher surface area increases hygroscopicity.Clumping: Evidence of moisture absorption (hygroscopic failure). |

| Color (Bulk Solid) | Red-Brown to Golden-Brown. | Dark Brown/Black: Presence of |

| Color (Solution) | Vibrant Yellow-Orange (in | Turbid/Cloudy: Hydrolysis leading to insoluble |

Expert Insight (Causality):

The distinct red-brown color arises from Ligand Field Transitions . In the square planar

Odor: The "Null" Indicator

-

Standard Profile: Odorless. [1]

-

Mechanism: As an ionic salt with a high lattice energy,

has effectively zero vapor pressure at room temperature. It does not release volatile organic compounds (VOCs).

The "Red Flag" Olfactory Check: While the pure compound is odorless, the headspace of the storage container offers critical data:

-

Acrid/Acidic Smell (HCl): Indicates hydrolysis (

release of -

Chlorine Smell: Indicates oxidation of the complex or degradation of impurities.

Critical QC Rule: If the sample has a detectable odor, it is chemically compromised. Do not proceed to sensitive catalytic steps without recrystallization.

Structural & Stability Logic

To understand the handling requirements, one must understand the degradation pathway.

The Hydrolysis Threat

Moisture is the primary antagonist. Upon exposure to humid air, the tetrachloropalladate anion undergoes aquation, exchanging chloride ligands for water. This disrupts the square planar symmetry and alters the color.

Degradation Pathway:

This reaction is reversible with the addition of KCl or HCl, but in a solid state, it leads to surface caking and eventual formation of insoluble Palladium(II) hydroxide (

Visualization: Quality Control Decision Tree

The following diagram illustrates the logical workflow for assessing material quality based on appearance and odor.

Figure 1: Self-validating Quality Control Workflow for Potassium Tetrachloropalladate(II).

Experimental Protocol: Verification & Purification

If the appearance indicates degradation (clumping) or the odor indicates acid residue, the following protocol restores the crystalline red-brown state. This protocol also serves as a synthesis method from Palladium(II) Chloride (

Reagents[3]

-

Palladium Source: Degraded

or -

Ligand Source: Potassium Chloride (

) (ACS Reagent Grade). -

Solvent: Deionized Water (

).

Step-by-Step Methodology

-

Stoichiometric Calculation: Ensure a molar ratio of 2:1 (

: -

Dissolution (The Color Check):

-

Suspend the palladium source in minimum hot water (

). -

Observation:

is insoluble in water but dissolves upon addition of -

Self-Validation: If the solution remains turbid after 1 hour of stirring, filter the solution to remove insoluble

or impurities.

-

-

Crystallization:

-

Evaporate the solution gently on a steam bath. Do not boil dry , as this promotes thermal decomposition.

-

Concentrate until a surface skin forms (saturation point).

-

Cool slowly to room temperature to induce crystallization of red-brown needles.

-

-

Drying (Crucial for Odor/Stability):

-

Filter crystals and wash with a minimal amount of ice-cold water or ethanol (solubility is lower in ethanol).

-

Dry in a desiccator over

or under vacuum. -

Result: The final product must be odorless and free-flowing .

-

Safety & Handling (The "Trustworthiness" Pillar)

Handling

| Hazard Class | Description | Mitigation |

| Sensitizer | Platinum group metals are potent respiratory and skin sensitizers. | Engineering Control: Handle only in a fume hood or powder containment enclosure.PPE: Nitrile gloves (double gloving recommended), N95/P100 respirator if outside hood. |

| Irritant | Causes serious eye damage and skin irritation.[3] | First Aid: In case of contact, rinse immediately with water for 15 minutes.[4] |

| Storage | Hygroscopic solid.[2] | Store in a tightly sealed container within a desiccator. Ambient moisture causes caking. |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 61438, Potassium tetrachloropalladate(II). Retrieved from [Link]

-

Materials Project. Materials Data on K2PdCl4 (mp-22956). Retrieved from [Link]

- Cotton, F. A., & Wilkinson, G.Advanced Inorganic Chemistry. (Standard text for Ligand Field Theory and Pd(II) geometry).

- Brauer, G. (1963).Handbook of Preparative Inorganic Chemistry. Vol. 2. Academic Press.

solubility of Potassium chloropalladite in water

Technical Guide: Solubility & Solution Stability of Potassium Chloropalladite ( )

Executive Summary

Potassium chloropalladite (Potassium tetrachloropalladate(II),

This guide provides researchers with the physicochemical mechanisms governing this instability and offers field-proven protocols to prepare stable, high-purity stock solutions.

Physicochemical Profile

Identity and Properties[1][2]

-

Formula:

-

Molecular Weight: 326.43 g/mol

-

Appearance: Red-brown to olive-brown crystalline solid.

-

Crystal Structure: Tetragonal (

).[1]

The Solubility Mechanism: Aquation vs. Hydrolysis

Unlike simple salts (e.g., NaCl), dissolving

The Core Problem:

In neutral water (pH ~7), the

This process is visually indicated by a color shift from vivid red-brown to turbid yellow/orange , eventually resulting in a brown precipitate (

Figure 1: The dissolution and hydrolysis equilibrium.[5] Note that adding Chloride ions (blue arrow) is the key to reversing instability.

Quantitative Solubility & Stability Data

Solubility Limits

While specific solubility curves are often proprietary, practical laboratory data establishes the following working limits. Note that

| Solvent | Temperature | Solubility Status | Practical Limit (Approx.) |

| Water | 20°C | Moderately Soluble | ~40–50 g/L (0.12–0.15 M) |

| Water | 80°C | Highly Soluble | >100 g/L |

| Ethanol | 20°C | Insoluble | N/A |

| Acetone | 20°C | Insoluble | N/A |

Application Note: For reactions requiring high concentrations (>1.0 M), substitute

with Sodium Tetrachloropalladate (), which has a solubility >100 g/100mL.

Spectroscopic Validation (UV-Vis)

To verify the integrity of a dissolved species, UV-Vis spectroscopy is the gold standard. A stable

Warning Sign: A decrease in the 330 nm peak intensity or a baseline lift (scattering) indicates the formation of colloidal hydroxo species (PHC).

Optimized Preparation Protocols

The following protocols are designed to suppress hydrolysis and ensure reproducibility in synthesis.

Protocol A: Preparation of Stable Stock Solution (50 mM)

Context: For use in catalysis or drug synthesis where species integrity is paramount.

Reagents:

-

Potassium Chloropalladite (

), 98%+ purity. -

Milli-Q Water (18.2 MΩ·cm).

-

Hydrochloric Acid (HCl) or Potassium Chloride (KCl).

Step-by-Step:

-

Calculate: For 100 mL of 50 mM solution, weigh 1.632 g of

. -

Acidify Solvent: Prepare 100 mL of dilute HCl (approx. 10–50 mM HCl) OR 100 mM KCl solution.

-

Why: The Common Ion Effect (

) and low pH (<2) suppress the aquation equilibrium shown in Figure 1.

-

-

Dissolve: Add the solid to the acidified solvent at room temperature. Stir gently for 15–30 minutes.

-

Note: Do not heat unless necessary, as heat accelerates hydrolysis if the pH is not strictly controlled.

-

-

Filter: Pass the solution through a 0.22 µm PTFE or PES syringe filter.

-

Why: Commercial

often contains trace insoluble Palladium(II) oxide (

-

-

Validation: Check UV-Vis absorbance at 330 nm.

-

Storage: Store in the dark at 4°C. Stable for weeks under these conditions.

Protocol B: Recrystallization (Purification)

Context: If the commercial solid is old or partially hydrolyzed (appearing dull brown rather than crystalline).

-

Dissolve crude

in the minimum amount of hot water (60–70°C) containing 1% HCl. -

Filter hot to remove insoluble impurities.

-

Cool the filtrate slowly to 4°C.

-

Add a small volume of cold ethanol (antisolvent) to encourage crystallization.

-

Collect crystals by filtration and dry under vacuum.

Figure 2: Workflow for preparing a hydrolysis-resistant stock solution.

Application in Drug Development

In the synthesis of platinum-group metallodrugs (e.g., Palladium analogues of Cisplatin), the starting speciation determines the yield and purity of the final drug.

-

Ligand Exchange: Drugs are synthesized by replacing the labile

ligands with amines or organic scaffolds. -

Impact of Hydrolysis: If the stock solution contains

, the hydroxide ligand is much less labile than chloride (in acidic media) or forms inert bridges, leading to inactive side products that are difficult to separate. -

Best Practice: Always use Protocol A immediately prior to synthesis to ensure the palladium is 100% in the reactive

form.

References

-

Fisher Scientific. Potassium tetrachloropalladate(II), min 32.0% Pd.[4] Retrieved from

-

Wikipedia. Potassium tetrachloropalladate(II) - Properties and Solubility. Retrieved from

-

Hübner, R. et al. Reliable Palladium Nanoparticle Syntheses in Aqueous Solution: The Importance of Understanding Precursor Chemistry. Royal Society of Chemistry (RSC) Advances. Retrieved from

- Elding, L. I.Palladium(II) halide complexes. I. Stabilities and spectra of palladium(II) chloro and bromo aqua complexes. Inorganica Chimica Acta. (Contextual citation regarding UV-Vis spectra and hydrolysis constants).

-

Sigma-Aldrich. Solubility Table for Inorganic Compounds in Water. Retrieved from

Sources

- 1. Potassium tetrachloropalladate(II) - Wikipedia [en.wikipedia.org]

- 2. Potassium palladium chloride | Cl4K2Pd | CID 61438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Potassium tetrachloropalladate(II), min 32.0% Pd 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. Potassium tetrachloropalladate(II), min 32.0% Pd 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. physics.mff.cuni.cz [physics.mff.cuni.cz]

- 6. Structural Characterizations of Palladium Clusters Prepared by Polyol Reduction of [PdCl4]2− Ions - PMC [pmc.ncbi.nlm.nih.gov]

thermal decomposition of Potassium chloropalladite

Thermal Decomposition & Stability Profiling of Potassium Chloropalladite ( )

Content Type: Technical Guide / Whitepaper Audience: Chemical Researchers, Process Engineers, and Drug Development Scientists

Executive Summary

Potassium chloropalladite (

This guide delineates the thermal degradation mechanism of

Physicochemical Baseline

Before analyzing decomposition, one must establish the baseline stability of the intact molecule.

| Property | Value | Critical Context |

| Formula | Square planar coordination geometry. | |

| Molar Mass | 326.43 g/mol | Basis for all stoichiometric mass-loss calculations. |

| Appearance | Red-brown crystals | Color shift to black indicates premature reduction ( |

| Hygroscopicity | Low to Moderate | Surface moisture can skew TGA results; pre-drying is essential. |

| Oxidation State | Pd(II) | Thermal decomposition is essentially a redox process returning Pd(II) to Pd(0). |

The Thermal Decomposition Mechanism

Unlike simple salts, the decomposition of

The Reaction Pathway (Inert Atmosphere)

In a nitrogen or argon atmosphere, the decomposition does not involve atmospheric oxygen. The lattice breaks down, releasing chlorine gas and leaving behind a solid residue of Potassium Chloride (

Overall Stoichiometric Equation:

Step-wise Mechanistic Breakdown:

-

Dehydration (< 120°C): Loss of adsorbed surface water.

is typically anhydrous, so significant mass loss here indicates improper storage. -

Lattice Destabilization (300°C - 500°C): The square planar complex

begins to distort. The ionic bonds between -

Reductive Elimination (> 600°C): This is the critical decomposition event.

reduces to-

Note: While pure

decomposes/sublimes around 600°C, the presence of

-

Visualization of the Pathway

The following diagram illustrates the thermal evolution of the precursor under inert conditions.

Figure 1: The stepwise thermal reduction of Pd(II) to Pd(0) accompanied by chlorine gas evolution.

Experimental Protocol: The Self-Validating Purity Check

Objective: Use Thermogravimetric Analysis (TGA) to determine the purity of a

Theoretical Calculation (The "Truth" Value)

-

Initial Mass (

): 326.43 g/mol -

Final Residue (

):- g/mol

- g/mol

-

Total Residue Mass = 255.52 g/mol

-

Theoretical Mass Loss (

): -

Target Mass Loss %:

Detailed Methodology

Equipment: TGA/DSC (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC 3+).

Step-by-Step Protocol:

-

Sample Prep: Weigh 10–15 mg of

into an Alumina ( -

Equilibration: Purge the furnace with Nitrogen (

) at 50 mL/min for 30 minutes at 25°C to remove ambient air. -

Drying Segment: Ramp 10°C/min to 120°C. Hold for 10 minutes.

-

Checkpoint: Mass loss here should be < 0.5%. If > 1%, sample is wet.

-

-

Decomposition Ramp: Ramp 10°C/min from 120°C to 800°C.

-

Cool Down: Cool to room temperature under

.

Data Interpretation Table

Use this table to interpret the TGA curve results.

| Temperature Range | Observed Event | Mass Loss Interpretation | Actionable Insight |

| 25°C – 120°C | Minor drift | Surface moisture ( | If >1%, dry bulk material in vacuum oven. |

| 120°C – 500°C | Stable Plateau | Material Stability Zone | Safe processing window for solid-state mixing. |

| 500°C – 750°C | Sharp Drop | Loss of | Primary reaction zone. |

| > 750°C | Flat Plateau | Residue ( | Validation Point: Total loss should be ~21.7%. |

Applications in Drug Development & Catalysis

Why is this thermal profile relevant to a drug developer or materials scientist?

-

Stoichiometric Control in Synthesis: When synthesizing cisplatin analogues, the exact molarity of

is crucial. If the precursor has partially decomposed (contains -

Catalyst Activation: To create "Palladium Black" or supported Pd catalysts,

is often impregnated onto carbon and then heated. The TGA profile tells the engineer exactly what temperature (e.g., >600°C) is required to ensure complete reduction to active metallic Pd without using hydrogen gas.

Analytical Workflow Diagram

The following workflow illustrates how to integrate this thermal analysis into a quality control (QC) pipeline.

Figure 2: Decision logic for accepting or rejecting precursor batches based on thermal stability data.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24847, Potassium tetrachloropalladate(II). Source:[Link]

-

TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. (General reference for TGA methodology validation). Source:[Link]

-

Materials Project. K2PdCl4 Crystal Structure and Stability Data. Source:[Link]

-

Simon Fraser University / ResearchGate. Synthesis of Palladium Clusters by Reduction of K2PdCl4. (Contextualizes the reduction mechanism). Source:[Link]

Technical Monograph: Potassium Tetrachloropalladate(II)

Optimization of Precursor Utility in Metallodrug Synthesis and Catalytic Applications

Executive Summary